N-(1-propyl-4-piperidinyl)nicotinamide
Description
N-(1-Propyl-4-piperidinyl)nicotinamide is a nicotinamide derivative characterized by a piperidine ring substituted with a propyl group at the 1-position and a nicotinamide moiety at the 4-position. The compound’s structure combines the hydrogen-bonding capability of the nicotinamide (pyridine-3-carboxamide) group with the conformational flexibility of the piperidine-propyl chain. This structural arrangement may enhance its interaction with biological targets, such as enzymes or receptors, while influencing its pharmacokinetic properties, including solubility and metabolic stability.
Properties
IUPAC Name |
N-(1-propylpiperidin-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-8-17-9-5-13(6-10-17)16-14(18)12-4-3-7-15-11-12/h3-4,7,11,13H,2,5-6,8-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUADIONNZOMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences between N-(1-propyl-4-piperidinyl)nicotinamide and related compounds:

Key Observations :
- Compared to NAT-1 and NAT-2, which feature thiazolidinone cores, the target’s piperidine ring offers greater conformational flexibility but lacks the thiazolidinone’s electron-rich scaffold .
- The propyl substituent in the target compound balances lipophilicity and steric hindrance, contrasting with the methoxymethyl group in (polar) or the phenyl-2-propyl group in (highly lipophilic).
Physicochemical and Analytical Comparison
describes a UPLC-MS/MS method for quantifying nicotinamide analogs, which can infer differences in analytical behavior:
Key Observations :
- The target compound’s moderate lipophilicity (propyl + nicotinamide) may improve bioavailability compared to highly lipophilic analogs like .
- NAT-2’s bulky tert-butyl group likely reduces solubility but enhances membrane permeability .
- In UPLC-MS/MS analysis, the target’s retention time and recovery (84.6–108.6% ) would depend on extraction solvent compatibility (e.g., 10% methanol ).
Functional and Application Comparison
- Pharmaceutical Intermediates : The target compound and are both used as intermediates, but ’s phenyl and methoxymethyl groups may tailor it for CNS-targeted drugs due to increased blood-brain barrier penetration .
- Regulatory Considerations : The UPLC-MS/MS method could differentiate the target compound from structurally similar analogs in regulatory screenings, ensuring product safety and compliance.
Q & A
Q. What computational tools predict binding modes to target receptors?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

